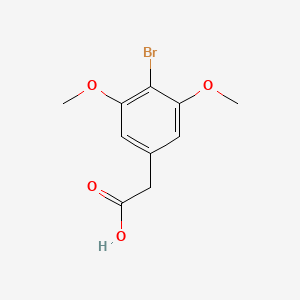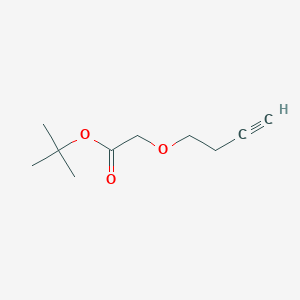
Tert-butyl 2-but-3-ynoxyacetate
Overview
Description
Tert-butyl 2-but-3-ynoxyacetate, also known as TBBOA, is an organic compound that belongs to the family of alkynes and esters. It has a molecular weight of 184.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 . This indicates that the compound has a complex structure with multiple functional groups.
Scientific Research Applications
Synthesis of Substituted Furans
- Tert-butyl 2-but-3-ynoxyacetate is used in the synthesis of substituted furans. For instance, substituted 2-hydroxy-3-acetylfurans are synthesized through alkylation and treatment with trifluoroacetic acid, utilizing intermediates like tert-butyl acetoacetate (Stauffer & Neier, 2000).
Autocatalytic Fragmentation and Acid Amplification
- The compound has been explored in the context of autocatalytic fragmentation and acid amplification. Tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, for example, was designed for acid-catalyzed fragmentation, leading to the liberation of p-toluenesulfonic acid, which acts as an autocatalyst (Ichimura, Arimitsu, & Kudo, 1995).
Degradation Pathways in Treatment Processes
- In studies related to environmental science, tert-butyl formate, a derivative of this compound, was identified as a byproduct in the degradation process of methyl tert-butyl ether during UV/H2O2 treatment (Stefan, Mack, & Bolton, 2000).
Synthesis of Amino Acid Derivatives
- The compound has been used in enantioselective synthesis routes. For example, it was involved in the synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, serving as a key component in electrophilic reactions (Arvanitis et al., 1998).
Catalyzed π-Cyclizations
- Tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, obtained from this compound, are used in silver-catalyzed π-cyclizations. This process is essential for synthesizing specific organic compounds (Hermann & Brückner, 2018).
Chelation Controlled Additions
- The compound is also utilized in chelation-controlled additions, demonstrating its importance in creating specific stereoselective compounds (Gennari & Cozzi, 1988).
Benzannulation Reactions
- It serves as a precursor for arylketenes in benzannulation reactions. This process is important for the synthesis of aromatic compounds with specific functional groups (Bai, Yin, Liu, & Zhu, 2015).
Photolysis Studies
- In photolysis studies, derivatives of this compound have been used to understand the reaction mechanisms and generate acidity upon UV irradiation (Ivanov, Lyssenko, & Traven, 2020).
Organic Syntheses and Radical Initiators
- The compound plays a role in organic syntheses as a precursor or intermediate for various chemical reactions, demonstrating its versatility in the field of organic chemistry (Powell, 2012).
Coordination Properties in Inorganic Chemistry
- It has been studied for its coordination properties in inorganic chemistry, contributing to the understanding of complex structures and their behavior (Weyhermüller, Wagner, & Chaudhuri, 2011).
Techno-economic Assessments
- In engineering and process optimization, the compound has been assessed for its role in recovery processes in fuel additive production, highlighting its economic and environmental aspects (Simasatitkul, Kaewwisetkul, & Arpornwichanop, 2017).
Metabolism Studies
- Studies on metabolism in biological systems have utilized derivatives of this compound to understand biochemical processes and interactions (Daniel, Gage, & Jones, 1968).
Mechanism of Action
Target of Action
Tert-butyl 2-but-3-ynoxyacetate is a chemical compound that is used in various scientific research applications. Its primary targets are typically organic molecules, particularly those with carboxylic acid and alcohol functional groups . These functional groups are prevalent in many biochemical processes, making them key targets for modification.
Mode of Action
The compound interacts with its targets through a process known as tert-butylation . This process involves the addition of a tert-butyl group to the target molecule, which can alter the molecule’s properties and behavior. For instance, the tert-butyl group can serve as a protecting group for carboxylic acids and alcohols, shielding these functional groups from reactions .
Biochemical Pathways
The addition of a tert-butyl group can affect various biochemical pathways. For instance, the tert-butyl group is known for its unique reactivity pattern, which can influence chemical transformations and biosynthetic and biodegradation pathways . The compound’s ability to protect sensitive functional groups can also impact the efficiency and selectivity of multistep synthetic procedures .
Result of Action
The result of this compound’s action can vary depending on the specific target and context. For instance, in the case of carboxylic acids and alcohols, the addition of a tert-butyl group can protect these functional groups from reactions, allowing for more controlled and selective chemical transformations . This can be particularly useful in the synthesis of complex organic molecules and biopolymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent can all impact the compound’s reactivity and the outcome of its interactions with its targets . Therefore, careful consideration of these factors is crucial when using this compound in scientific research.
Properties
IUPAC Name |
tert-butyl 2-but-3-ynoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJSKHIKPHCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


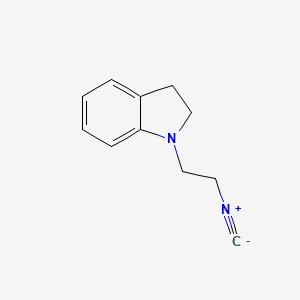

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)

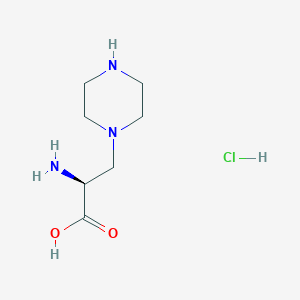
![3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)

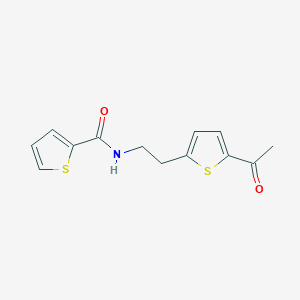
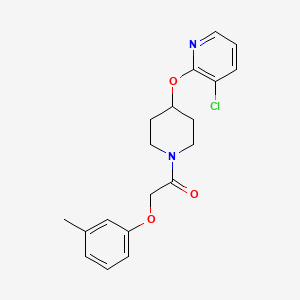
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2424555.png)
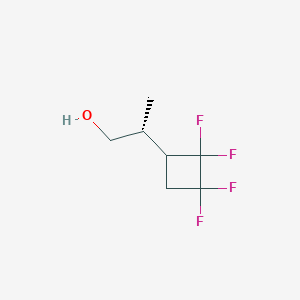
![8-(4-methoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424557.png)
